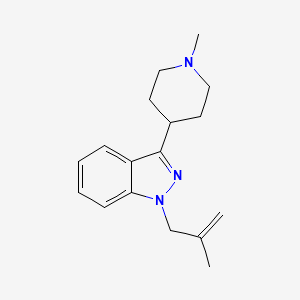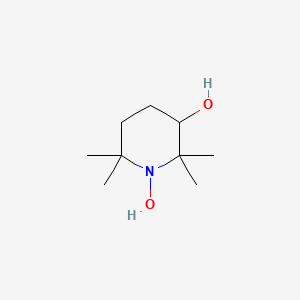![molecular formula C37H13F12N5 B12589521 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine CAS No. 650606-92-1](/img/structure/B12589521.png)
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine is a complex organic compound characterized by its unique structure, which includes multiple fluorine atoms and pyridine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction requires a palladium catalyst and boron reagents . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve scaling up the Suzuki–Miyaura coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as the use of efficient catalysts and solvents.
化学反应分析
Types of Reactions
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst or nucleophiles in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated pyridine derivatives, while reduction may produce partially hydrogenated compounds.
科学研究应用
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as polymers and coatings, due to its stability and resistance to degradation.
作用机制
The mechanism by which 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. The compound’s fluorine atoms and pyridine rings allow it to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
相似化合物的比较
Similar Compounds
- 2,4,6-Tris[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenyl]pyrimidine
- 2,4,6-Triphenylpyrylium tetrafluoroborate
Uniqueness
2,4,6-Tris[2,3,5,6-tetrafluoro-4-(pyridin-2-yl)phenyl]pyrimidine is unique due to its combination of multiple fluorine atoms and pyridine rings, which confer distinct chemical properties. This makes it particularly useful in applications requiring high stability and reactivity.
属性
CAS 编号 |
650606-92-1 |
|---|---|
分子式 |
C37H13F12N5 |
分子量 |
755.5 g/mol |
IUPAC 名称 |
2,4,6-tris(2,3,5,6-tetrafluoro-4-pyridin-2-ylphenyl)pyrimidine |
InChI |
InChI=1S/C37H13F12N5/c38-25-19(14-7-1-4-10-50-14)26(39)32(45)22(31(25)44)17-13-18(23-33(46)27(40)20(28(41)34(23)47)15-8-2-5-11-51-15)54-37(53-17)24-35(48)29(42)21(30(43)36(24)49)16-9-3-6-12-52-16/h1-13H |
InChI 键 |
AMOSKLGABPMVRU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(C(=C(C(=C2F)F)C3=CC(=NC(=N3)C4=C(C(=C(C(=C4F)F)C5=CC=CC=N5)F)F)C6=C(C(=C(C(=C6F)F)C7=CC=CC=N7)F)F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


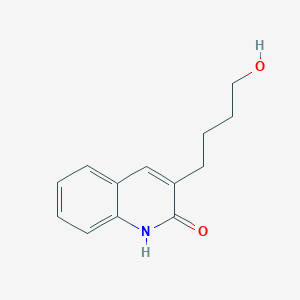
![Acetamide,2-(2-benzoxazolylthio)-N-[2-(cyclohexylamino)-2-oxoethyl]-N-[(4-methylphenyl)methyl]-](/img/structure/B12589448.png)
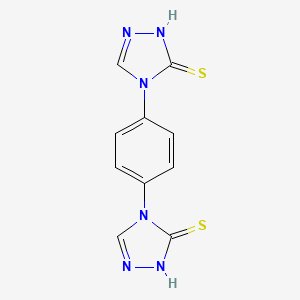

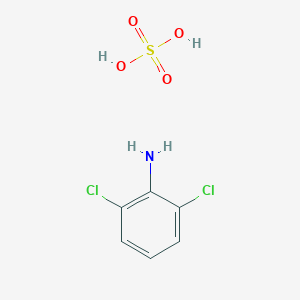

![N-(4-Chlorobutyl)[1,1'-biphenyl]-4-carboxamide](/img/structure/B12589465.png)

![N-[2-(Benzyloxy)-5-chlorophenyl]-5-chloro-2-hydroxybenzamide](/img/structure/B12589475.png)
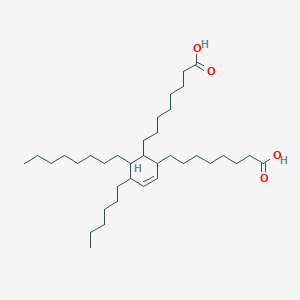
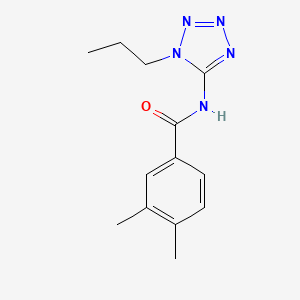
![3-{[(3-Phenylprop-2-en-1-yl)oxy]methyl}-7-oxabicyclo[4.1.0]heptane](/img/structure/B12589499.png)
